molecular formula C11H22O3 B2424246 Methyl 2-(heptyloxy)propanoate CAS No. 173350-97-5

Methyl 2-(heptyloxy)propanoate

Cat. No.: B2424246
CAS No.: 173350-97-5
M. Wt: 202.294
InChI Key: VGKWQPNLWUFORC-UHFFFAOYSA-N
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Description

Methyl 2-(heptyloxy)propanoate is an organic compound with the molecular formula C11H22O3. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl group. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavoring agents .

Scientific Research Applications

Methyl 2-(heptyloxy)propanoate has various applications in scientific research, including:

Safety and Hazards

“Methyl 2-(heptyloxy)propanoate” is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(heptyloxy)propanoate can be synthesized through the esterification reaction between 2-(heptyloxy)propanoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-(heptyloxy)propanoic acid+methanolmethyl 2-(heptyloxy)propanoate+water\text{2-(heptyloxy)propanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-(heptyloxy)propanoic acid+methanol→methyl 2-(heptyloxy)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and separation techniques, such as distillation, ensures the efficient production of the ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(heptyloxy)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-(heptyloxy)propanoic acid and methanol.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

    Reduction: Lithium aluminum hydride is a typical reducing agent for esters.

Major Products:

    Hydrolysis: 2-(heptyloxy)propanoic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: The corresponding alcohol.

Mechanism of Action

The mechanism of action of methyl 2-(heptyloxy)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in the presence of esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the biological context in which the compound is used .

Comparison with Similar Compounds

    Methyl acetate: An ester with a similar structure but a shorter alkyl chain.

    Ethyl acetate: Another ester with a similar structure but an ethyl group instead of a methyl group.

    Methyl butyrate: An ester with a different acid component but similar ester functionality.

Comparison: Methyl 2-(heptyloxy)propanoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This longer chain can affect its solubility, boiling point, and interactions with other molecules, making it suitable for specific applications where other esters may not be as effective .

Properties

IUPAC Name

methyl 2-heptoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-4-5-6-7-8-9-14-10(2)11(12)13-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKWQPNLWUFORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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